3-(4-Aminophenoxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related azo-benzoic acids is described in the first paper, where the precursors are benzaldehydes that undergo spectroscopic characterization. The synthesis involves azo-hydrazone tautomerism and acid-base dissociation in solution, which could be relevant to the synthesis of 3-(4-Aminophenoxy)benzoic acid . The third paper discusses the reaction of o-aminophenol with maleic anhydrides to produce benzoxazines and benzothiazines . This reaction could potentially be adapted for the synthesis of 3-(4-Aminophenoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and geometries of azo-benzoic acids were optimized using density functional theory in the first paper . This method could also be applied to 3-(4-Aminophenoxy)benzoic acid to predict its molecular structure and properties. The second paper provides insights into the structural characterization of co-crystals using X-ray single-crystal analysis , which could be useful if 3-(4-Aminophenoxy)benzoic acid forms co-crystals with other compounds.
Chemical Reactions Analysis
The first paper indicates that the azo-benzoic acids undergo tautomerism and dissociation reactions . These types of reactions could also be relevant for 3-(4-Aminophenoxy)benzoic acid, especially if it contains azo groups or if it is used in a pH-dependent environment.
Physical and Chemical Properties Analysis
The first paper's use of various spectroscopic techniques to characterize azo-benzoic acids suggests that similar methods could be employed to analyze the physical and chemical properties of 3-(4-Aminophenoxy)benzoic acid. The fourth paper discusses the synthesis of poly(ester-amide)s and their characterization using NMR spectroscopy . This information could be relevant if 3-(4-Aminophenoxy)benzoic acid is used as a monomer in polymer synthesis.
Scientific Research Applications
Application 1: Synthesis of Polyimides
- Specific Scientific Field : Polymer Science
- Summary of the Application : “3-(4-Aminophenoxy)benzoic acid” is used in the synthesis of polyimides, a class of polymers with a unique combination of properties. Their main advantages are high physical and mechanical characteristics in a wide range from cryogenic temperatures up to 250–300°C and heat resistance up to 400–450°C .
- Methods of Application or Experimental Procedures : The synthesis of polyimides involves a two-stage process: polyacylation to give polyamic acid and imidization (cyclodehydration). The formation of polyamic acids (PAA) is a reversible reaction .
- Results or Outcomes : The synthesis in benzoic acid takes place under mild conditions (140°C, 1–2 hour) to give completely imidized polyimides. The process becomes less sensitive to the basicity of diamines; therefore, low reactivity diamines can be involved .
Application 2: Photosensitive Polyimides
- Specific Scientific Field : Material Science
- Summary of the Application : “3-(4-Aminophenoxy)benzoic acid” is used in the development of photosensitive polyimides (PSPIs), which are indispensable materials for the field of semiconductors as insulation layers because of their high thermal stability, insulating properties, and good productivities .
- Methods of Application or Experimental Procedures : The PSPIs are derived from poly(amic acid)s (PAAs) as precursors of polyimides and are transformed into polyimides by thermal treatment .
- Results or Outcomes : The PSPIs have been applied as protective layers for circuit wiring on printed circuit boards. This new application requires high sensitivity, solution stability, and the ability to be developed by using aqueous alkaline solution .
properties
IUPAC Name |
3-(4-aminophenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKOFLSRJZCPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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